molecular formula C7H2BrClF4 B2816997 6-Bromo-3-chloro-2-fluorobenzotrifluoride CAS No. 159329-06-3

6-Bromo-3-chloro-2-fluorobenzotrifluoride

Cat. No.: B2816997
CAS No.: 159329-06-3
M. Wt: 277.44
InChI Key: AAKHIUDKITTXPN-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluorobenzotrifluoride is a halogenated benzene derivative with the molecular formula C7H2BrClF4. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method includes the bromination, chlorination, and fluorination of benzotrifluoride under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine gases, along with appropriate catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzene compounds .

Scientific Research Applications

6-Bromo-3-chloro-2-fluorobenzotrifluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical interactions, influencing the reactivity and stability of the molecules it interacts with. The trifluoromethyl group also plays a role in modulating the compound’s chemical properties, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorobenzotrifluoride
  • 2-Bromo-6-fluorobenzotrifluoride
  • 4-Bromo-3-chloro-2-fluorobenzotrifluoride

Uniqueness

6-Bromo-3-chloro-2-fluorobenzotrifluoride is unique due to its specific halogenation pattern, which imparts distinct chemical properties compared to other similar compounds. The presence of bromine, chlorine, and fluorine atoms, along with the trifluoromethyl group, makes it a valuable compound in various chemical syntheses and applications .

Biological Activity

6-Bromo-3-chloro-2-fluorobenzotrifluoride is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. The unique combination of bromine, chlorine, and fluorine substituents on the benzene ring contributes to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C7H2BrClF4. The presence of multiple halogens enhances its chemical reactivity and stability, making it a candidate for various applications.

PropertyValue
Molecular FormulaC7H2BrClF4
Molar Mass277.44 g/mol
Halogen SubstituentsBr (bromine), Cl (chlorine), F (fluorine)

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity against a range of bacteria and fungi. Specifically, studies have shown that compounds similar to this compound demonstrate effectiveness in inhibiting microbial growth. For instance, a study on related halogenated benzenes revealed their potential as antimicrobial agents due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Activity

The anticancer potential of halogenated compounds has also been explored extensively. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. A notable case study involved the synthesis of derivatives from this compound, which showed promising results in vitro against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific signaling pathways that promote cell proliferation and survival .

The biological activity of this compound can be attributed to its interaction with biological macromolecules. The presence of the bromo and chloro substituents may enhance lipophilicity, allowing better membrane penetration. These interactions can lead to:

  • Formation of hydrogen bonds with proteins or nucleic acids.
  • Disruption of cell membranes , leading to increased permeability.
  • Inhibition of key enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various halogenated compounds demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL, indicating potent activity.
  • Anticancer Activity :
    In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that treatment with synthesized derivatives from this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for HeLa cells, suggesting effective cytotoxicity .

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHIUDKITTXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (7.3 g) in concentrated sulphuric acid was added to a stirred cooled solution of 4-bromo-2-fluoro-3-trifluoromethylaniline (27.4 g) in glacial acetic acid while maintaining the temperature below 15° C. The mixture was stirred at 10°-15° C. for one and a half hours then poured into a mixture of copper (I) chloride (10.5 g) in hydrochloric acid (5M). The mixture was stirred for one and a half hours then diluted with water, extracted with ether, washed with aqueous sodium hydroxide solution (2M), water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was distilled to give 6-bromo-3-chloro-2-fluorobenzotrifluoride (8.3 g) as a yellow oil b.p. 44°-45° C./2 mbar.
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